molecular formula C5H15ClN2O3S B7983909 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate

Cat. No.: B7983909
M. Wt: 218.70 g/mol
InChI Key: QATNZALNFURANZ-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate is a chemical compound with the molecular formula C5H15ClN2O3S It is characterized by the presence of a pyrrolidine ring, a methanesulfonamide group, and a hydrochloride hydrate component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting methanesulfonamide derivative is then treated with hydrochloric acid to form the hydrochloride salt. The final product is obtained as a hydrate by crystallization from an aqueous solution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted methanesulfonamide derivatives.

Scientific Research Applications

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.

    Methanesulfonamide: A sulfonamide derivative with applications in medicinal chemistry.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine with different chemical properties.

Uniqueness

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate is unique due to the combination of the pyrrolidine ring and the methanesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

IUPAC Name

pyrrolidin-3-ylmethanesulfonamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH.H2O/c6-10(8,9)4-5-1-2-7-3-5;;/h5,7H,1-4H2,(H2,6,8,9);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNZALNFURANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS(=O)(=O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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